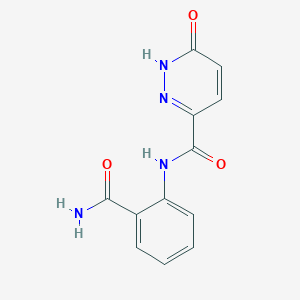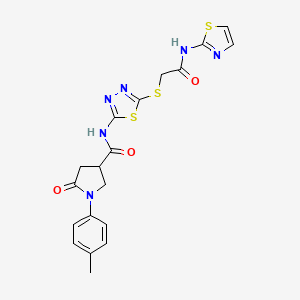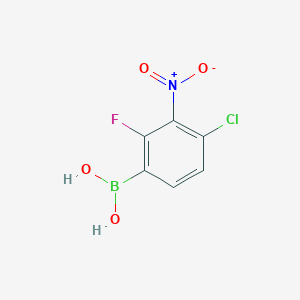
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid” is a chemical compound used as intermediates for pharmaceutical and agrochemicals . It has a molecular weight of 219.36 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is 1S/C6H4BClFNO4/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10 (13)14/h1-2,11-12H .Chemical Reactions Analysis
This compound can be used in Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling reaction is a type of cross-coupling reaction, used widely in organic chemistry to synthesize carbon–carbon bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.36 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Biologically Active Compounds
This compound can be used in the synthesis of biologically active compounds . For example, it can be used in the synthesis of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has shown good potential against K. pneumoniae .
Antibacterial Activity
The presence of the chloro atom in this compound improves its antibacterial activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis .
Drug Development
This compound can be used in drug development . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
Pharmacokinetic Studies
This compound can be used in pharmacokinetic studies . The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .
Protodeboronation Reactions
This compound can be used in protodeboronation reactions . This reaction is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, often serving as key intermediates in organic synthesis .
Mode of Action
Boronic acids are typically involved in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
For instance, they can undergo addition over unsaturated bonds with syn-selectivity .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3907±520 °C and a density of 162±01 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests it plays a role in the formation of new carbon-carbon bonds .
Action Environment
The compound’s storage temperature is recommended to be refrigerated , suggesting that temperature could affect its stability.
Propiedades
IUPAC Name |
(4-chloro-2-fluoro-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUGXSNBTNZPQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

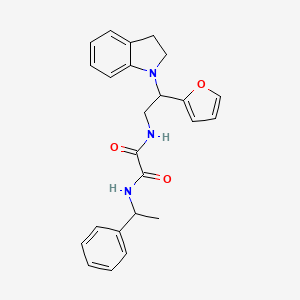
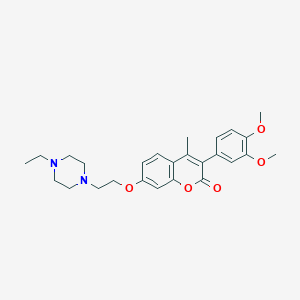
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
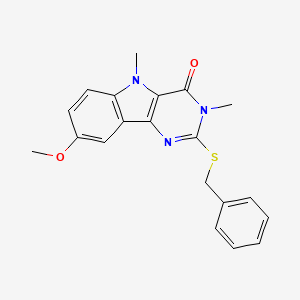
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
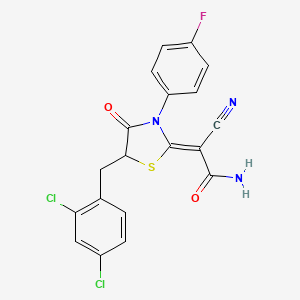
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)
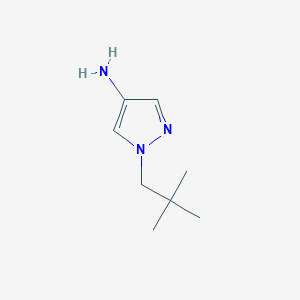
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)
